molecular formula C12H7N3O4 B11951751 N-(4-cyanophenyl)-5-nitrofuran-2-carboxamide CAS No. 779326-99-7

N-(4-cyanophenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B11951751
CAS No.: 779326-99-7
M. Wt: 257.20 g/mol
InChI Key: CCVCUKSCYBOHGE-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-5-nitrofuran-2-carboxamide is an organic compound that features a furan ring substituted with a nitro group and a carboxamide group, along with a 4-cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 4-cyanophenylamine with 5-nitrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as amines or alcohols, often in the presence of a base like triethylamine

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Major Products Formed

    Reduction: N-(4-cyanophenyl)-5-aminofuran-2-carboxamide

    Substitution: N-(4-cyanophenyl)-5-substituted furan-2-carboxamides

    Oxidation: Furan-2,5-dicarboxylic acid derivatives

Scientific Research Applications

N-(4-cyanophenyl)-5-nitrofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its electronic properties and potential use in organic electronics and photovoltaic devices.

    Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)glycine
  • N-(4-cyanophenyl)thiourea
  • N-(4-cyanophenyl)hydrazinecarboxylate

Uniqueness

N-(4-cyanophenyl)-5-nitrofuran-2-carboxamide is unique due to the presence of both the nitro group and the furan ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds that may lack one or more of these functional groups .

Properties

CAS No.

779326-99-7

Molecular Formula

C12H7N3O4

Molecular Weight

257.20 g/mol

IUPAC Name

N-(4-cyanophenyl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C12H7N3O4/c13-7-8-1-3-9(4-2-8)14-12(16)10-5-6-11(19-10)15(17)18/h1-6H,(H,14,16)

InChI Key

CCVCUKSCYBOHGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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